molecular formula C8H10O3 B1683088 Terrein CAS No. 582-46-7

Terrein

Cat. No. B1683088
CAS RN: 582-46-7
M. Wt: 154.16 g/mol
InChI Key: MHOOPNKRBMHHEC-HZIBQTDNSA-N
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Description

Terrein is a major secondary metabolite from Aspergillus terreus . It was first discovered in 1935 and its chemical structure was elucidated in the 1950s . Terrein has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . It also displays strong cytotoxicity against ABCG2-expressing breast cancer cells . In addition, terrein has anti-inflammatory properties in multiple cell lines , phytotoxicity , and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of Terrein is C8H10O3 . The molecular weight is 154.16 .


Chemical Reactions Analysis

The global regulator gene stuA, which was demonstrated to suppress the terrein synthesis, was deleted, leading to greatly enhanced production of terrein . LS-MS/MS analysis showed that deletion of StuA cause decreased synthesis of the major byproduct butyrolactones .

Scientific Research Applications

Biological Activities and Potential Applications

Terrein, a small-molecule polyketide compound primarily isolated from fungi, exhibits a range of biological activities. Its properties include inhibiting melanin production, anti-cancer, anti-inflammatory, anti-angiopoietic secretion, antibacterial, and insecticidal activities. These diverse activities suggest potential applications in beauty, medicine, agriculture, and other fields (Huang et al., 2021).

Anti-Inflammatory Effects

Terrein shows promise as an anti-inflammatory modulator. For instance, it reduces the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in human dental pulp cells, suggesting potential roles in dental health and inflammation management (Lee et al., 2008).

Melanogenesis Inhibition

One notable feature of terrein is its hypopigmentary effect, as it significantly reduces melanin levels and tyrosinase activity in mouse melanocyte cell lines. This action involves sustained ERK activation and down-regulation of MITF, a critical factor for tyrosinase expression (Park et al., 2004).

Anticancer Properties

Terrein demonstrates potential as a chemomodulatory agent against colorectal cancer cells, showing the ability to enhance the anticancer properties of gemcitabine, a common colorectal cancer drug. Its antiproliferative effects and the mechanism of inducing necrosis in cancer cell lines highlight its potential in cancer therapy (Abu Hijjleh et al., 2022).

Phytotoxicity and Biosynthesis

Interestingly, terrein exhibits phytotoxic activity, affecting plant growth and inducing lesions on fruit surfaces. The study of its biosynthesis in Aspergillus terreus reveals insights into its ecological role and potential agricultural applications (Zaehle et al., 2014).

Bioreactor Production Optimization

Efforts to optimize the production of terrein in bioreactors have been successful, laying the foundation for its mass production. This includes optimizing factors like inoculation, agitation speed, aeration rate, and nutrient feeding, crucial for large-scale production in the pharmaceutical and cosmetic industries (Xu et al., 2012).

Anti-aging and Antioxidant Properties

Terrein has been studied for its anti-aging properties, showing effectiveness against age-related inflammation induced by oxidative stress. Its role in activating the Nrf2/ERK1/2/HO‐1 signaling pathway in aged human diploid fibroblast cells points to potential applications in anti-aging therapies (Lee et al., 2015).

Apoptosis Induction in Cancer Cells

Terrein induces apoptosis in various cancer cell lines, including cervical carcinoma cells, through mechanisms involving p53 and ERK regulation. This property further emphasizes its potential in developing novel anticancer therapies (Porameesanaporn et al., 2013).

Safety And Hazards

Terrein should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(4S,5R)-4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3/b3-2+/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOOPNKRBMHHEC-HZIBQTDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=O)C(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=O)[C@@H]([C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017469
Record name Terrein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terrein

CAS RN

582-46-7
Record name Terrein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terrein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I47HPE16N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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